molecular formula C8H6ClN3O2 B2855112 Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 2490420-71-6

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate

Cat. No.: B2855112
CAS No.: 2490420-71-6
M. Wt: 211.61
InChI Key: FXOJNAALALOHAO-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at the 7-position and a chlorine atom at the 4-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out under elevated pressure and high temperature conditions. The process can be summarized as follows:

    Starting Material: 4-chloropyrazolo[1,5-a]pyrazine.

    Catalyst: Palladium complex, such as [Pd(dppf)Cl2]·CH2Cl2.

    Reaction Conditions: Elevated pressure (40 atm) and high temperature (120°C) for 12 hours.

    Product: This compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can be compared with other similar compounds in the pyrazolopyrazine family, such as:

    Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Different ester group and substitution pattern.

    Imidazo[1,2-a]pyrazine-8-carboxylates: Different heterocyclic core but similar functional groups.

These compounds share some structural similarities but differ in their specific substitution patterns and functional groups, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-10-7(9)5-2-3-11-12(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOJNAALALOHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=CC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490420-71-6
Record name methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
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